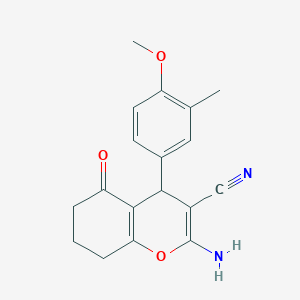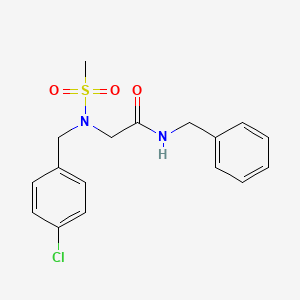![molecular formula C14H21N3O2S B4928842 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, also known as MPTP, is a chemical compound that has been extensively studied due to its ability to induce Parkinson's disease-like symptoms in humans and non-human primates. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the brain.
作用机制
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of the dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of dopamine in the brain leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide also causes non-motor symptoms, such as cognitive impairment and depression, which are common in Parkinson's disease patients.
实验室实验的优点和局限性
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is a useful tool for studying Parkinson's disease in animal models because it selectively targets dopaminergic neurons and induces Parkinson's disease-like symptoms. However, there are limitations to using 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, including the fact that it does not fully replicate the complexity of Parkinson's disease and that the toxin can also affect other cell types in the brain.
未来方向
1. Developing new animal models that better mimic the complexity of Parkinson's disease.
2. Investigating the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
3. Developing new therapies that target the underlying mechanisms of Parkinson's disease, such as the accumulation of MPP+ in dopaminergic neurons.
4. Studying the effects of 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide on other cell types in the brain to better understand the non-motor symptoms of Parkinson's disease.
合成方法
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide can be synthesized through several methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide) with thioacetic acid or thioacetamide. It can also be synthesized through the reaction of 1-methyl-4-phenylpyridinium (MPP+) with thiomorpholine.
科学研究应用
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide has been widely used as a tool to study Parkinson's disease in animal models. The toxin selectively targets dopaminergic neurons, which are the cells that degenerate in Parkinson's disease. By inducing Parkinson's disease-like symptoms in animals, researchers can study the mechanisms underlying the disease and test potential therapies.
属性
IUPAC Name |
3-methylsulfanyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-20-10-4-13(18)16-11-12-3-2-5-15-14(12)17-6-8-19-9-7-17/h2-3,5H,4,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYIYHOMXJRIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)
![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

